2,4,5,7-Tetramethyl-4,5-bis(4-tert-butylphenyl)octane
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Overview
Description
2,4,5,7-Tetramethyl-4,5-bis(4-tert-butylphenyl)octane is an organic compound with the molecular formula C32H50 and a molecular weight of 434.7394 g/mol . This compound is characterized by its complex structure, which includes multiple methyl and tert-butyl groups attached to an octane backbone. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 2,4,5,7-Tetramethyl-4,5-bis(4-tert-butylphenyl)octane typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from simpler organic molecules.
Reaction Conditions: The reactions are usually carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to meet the demand for high-purity material.
Chemical Reactions Analysis
2,4,5,7-Tetramethyl-4,5-bis(4-tert-butylphenyl)octane undergoes various chemical reactions, including:
Scientific Research Applications
2,4,5,7-Tetramethyl-4,5-bis(4-tert-butylphenyl)octane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,5,7-Tetramethyl-4,5-bis(4-tert-butylphenyl)octane involves its interaction with various molecular targets:
Comparison with Similar Compounds
2,4,5,7-Tetramethyl-4,5-bis(4-tert-butylphenyl)octane can be compared with other similar compounds to highlight its uniqueness:
Properties
CAS No. |
85668-75-3 |
---|---|
Molecular Formula |
C32H50 |
Molecular Weight |
434.7 g/mol |
IUPAC Name |
1-tert-butyl-4-[5-(4-tert-butylphenyl)-2,4,5,7-tetramethyloctan-4-yl]benzene |
InChI |
InChI=1S/C32H50/c1-23(2)21-31(11,27-17-13-25(14-18-27)29(5,6)7)32(12,22-24(3)4)28-19-15-26(16-20-28)30(8,9)10/h13-20,23-24H,21-22H2,1-12H3 |
InChI Key |
MFHJPQMOWKNBEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C1=CC=C(C=C1)C(C)(C)C)C(C)(CC(C)C)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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